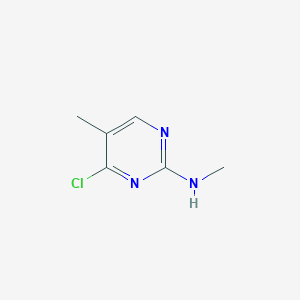

4-chloro-N,5-dimethylpyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of 4-chloro-N,5-dimethylpyrimidin-2-amine is C6H8ClN3. The molecular weight is 157.6 . Unfortunately, the detailed molecular structure analysis is not available in the retrieved resources.Chemical Reactions Analysis

While specific chemical reactions involving 4-chloro-N,5-dimethylpyrimidin-2-amine are not detailed in the available resources, it’s known that pyrimidinamine derivatives, which this compound is a part of, have been a hot topic in the pesticide field for many years because of their excellent biological activity .Physical And Chemical Properties Analysis

4-chloro-N,5-dimethylpyrimidin-2-amine is a colorless solid with a melting point of 145-147 °C. The molecular weight is 157.6 .Applications De Recherche Scientifique

Organic Synthesis and Substrate

- Example : Researchers have employed this compound to synthesize novel derivatives with specific properties, such as improved solubility or enhanced biological activity .

Ligand in Coordination Complexes

- Example : By coordinating with transition metals, 4-chloro-N,5-dimethylpyrimidin-2-amine contributes to the design of functional materials and catalysts .

Antifungal Properties

- Example : Studies have investigated its efficacy against various fungal strains, making it a promising candidate for further development .

Biological Intermediates

- Example : Understanding the behavior of 4-chloro-N,5-dimethylpyrimidin-2-amine in biological systems informs drug design and disease treatment .

Heterocyclic Chemistry

Mécanisme D'action

Target of Action

It is known that aminopyrimidine derivatives, to which this compound belongs, have attracted extensive attention in molecular biology . They are often used as versatile intermediates in organic synthesis and are known for their bactericidal action .

Mode of Action

Aminopyrimidine derivatives are generally known to interact with their targets to exert their effects

Biochemical Pathways

Given its classification as an aminopyrimidine derivative, it may be involved in pathways related to bacterial metabolism, where it could potentially exert its bactericidal effects

Result of Action

As an aminopyrimidine derivative, it is known to have bactericidal action

Propriétés

IUPAC Name |

4-chloro-N,5-dimethylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-4-3-9-6(8-2)10-5(4)7/h3H,1-2H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXFLKDXWGJFNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Cl)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2399742.png)

![2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2399745.png)

![N-(3,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2399750.png)

![2-(1-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2399753.png)

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-tert-butylpiperidine-1-carboxamide](/img/structure/B2399757.png)

![1-(4-Ethylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2399758.png)